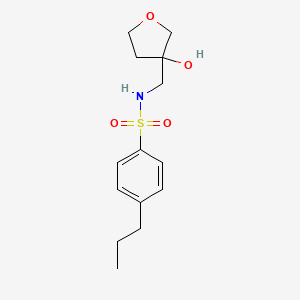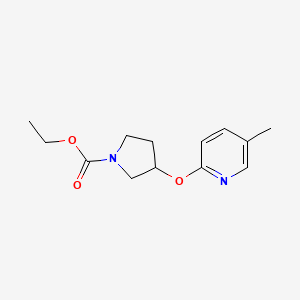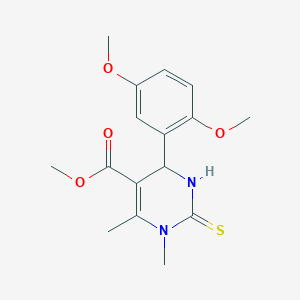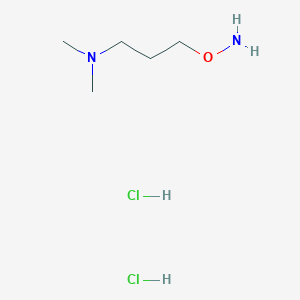
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine, also known as "FSMP" is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. FSMP is a pyridine derivative that has been synthesized through a multi-step process. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
FSMP acts as a potent agonist of nicotinic acetylcholine receptors in the brain. This leads to the release of neurotransmitters such as dopamine and acetylcholine, which can have a variety of effects on the body. FSMP has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.
Biochemical and Physiological Effects:
FSMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to feelings of pleasure and reward. FSMP has also been shown to increase acetylcholine release, which can improve cognitive function. Additionally, FSMP has been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
FSMP has several advantages for use in lab experiments. It is a potent agonist of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in the body. Additionally, FSMP is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to the use of FSMP in lab experiments. It has been shown to have a short half-life, which can make it difficult to study its effects over extended periods of time. Additionally, FSMP has been shown to have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for FSMP research. One potential avenue is the investigation of the effects of FSMP on the immune system. It has been shown to have an effect on the release of cytokines, which are important mediators of the immune response. Additionally, further research is needed to better understand the long-term effects of FSMP on the cardiovascular system. Finally, there is potential for the development of new drugs based on the structure of FSMP, which could have applications in a variety of fields.
Méthodes De Synthèse
The synthesis of FSMP involves a multi-step process that begins with the reaction of 3-chloro-5-(5-methylhexan-2-ylcarbamoyl)pyridine with sodium fluoride to produce 3-fluoro-5-(5-methylhexan-2-ylcarbamoyl)pyridine. This compound is then treated with sulfonyl chloride to produce 3-fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
FSMP has been shown to have potential applications in scientific research. It has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain. FSMP has also been used to investigate the effects of nicotine on the cardiovascular system. Additionally, FSMP has been used in studies on the effects of smoking on lung function.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-9(2)4-5-10(3)16-13(17)11-6-12(8-15-7-11)20-21(14,18)19/h6-10H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVKZGPDNVVJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(5-methylhexan-2-ylcarbamoyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)





![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)
![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)

![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)
